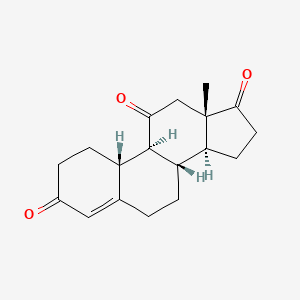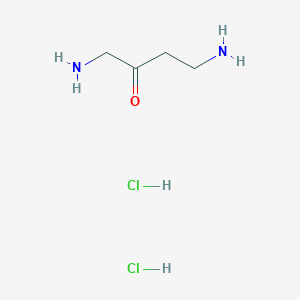
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally characterized by the presence of a fluorine atom at the 2’ position of the arabinofuranosyl sugar and a vinyl group attached to the uracil base. These modifications confer unique properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of the arabinofuranosyl sugar, followed by the introduction of the fluorine atom at the 2’ position. This is often achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The protected sugar is then coupled with a suitably protected uracil derivative under conditions that promote glycosidic bond formation. Finally, deprotection steps are carried out to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated nucleoside analogs.
Substitution: Various substituted nucleoside analogs depending on the nucleophile used.
Scientific Research Applications
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA or RNA to study the effects of fluorine substitution on nucleic acid structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleoside analog, making it resistant to enzymatic degradation. This stability allows the compound to effectively inhibit viral replication or cancer cell proliferation by interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another nucleoside analog with a similar sugar modification but different base modification.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)cytosine: A cytosine analog with similar sugar modification.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)adenine: An adenine analog with similar sugar modification.
Uniqueness
1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is unique due to the presence of both the fluorine atom at the 2’ position and the vinyl group on the uracil base. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .
Properties
CAS No. |
87782-49-8 |
|---|---|
Molecular Formula |
C11H13FN2O5 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h2-3,6-8,10,15-16H,1,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 |
InChI Key |
XPLOHHLOYRUBAI-IBCQBUCCSA-N |
SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Synonyms |
1-(2-deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil FVAU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)



![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)





